1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Description
Systematic Nomenclature and CAS Registry Analysis
The systematic name this compound designates a specific heterocyclic compound consisting of a seven-membered azepine ring fused with an indole ring system at positions 4 and 3 of the indole core. The prefixed hydrogen designations (1H through 6H) indicate the saturation pattern of the azepine ring, signifying that all positions in this seven-membered ring contain hydrogen atoms, making it a hexahydro derivative. The compound is registered in the Chemical Abstracts Service (CAS) database with the unique identifier 1803607-15-9.
This compound can also be described using the alternative systematic name "Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1)" which explicitly indicates the stoichiometric ratio between the organic base and the acid in the salt formation. The chemical structure can be encoded using the SMILES notation: C1CCc2c(CN1)c1c([nH]2)cccc1.Cl.
The nomenclature of azepino-indole compounds follows strict rules regarding the specification of fusion points between the ring systems. The bracketed numbers [4,3-b] designate the specific positions where the azepine ring connects to the indole system, which distinguishes this compound from structural isomers such as azepino[4,5-b]indole and azepino[3,4-b]indole derivatives. This precise designation is essential for unambiguous identification within the scientific literature and chemical databases.
The compound is also associated with the MDL Number MFCD28125030 in certain chemical information systems, providing an additional reference point for database searching and compound identification.
Molecular Formula and Weight: Comparative Analysis of Derivatives
The molecular formula of this compound is C12H15ClN2, corresponding to a molecular weight of 222.7139 grams per mole. This formula represents the protonated form of the azepino-indole scaffold with a chloride counter-ion. The base compound without the hydrochloride would have a formula of C12H14N2.
A comparative analysis with structurally related azepino-indole derivatives reveals important structural relationships and differences, as detailed in Table 1 below:
Table 1: Comparative Analysis of Azepino-indole Derivatives and Related Compounds
The variations in molecular formula and weight among these derivatives reflect structural modifications including:
Different fusion patterns of the azepine ring with the indole system (e.g., [4,3-b], [4,5-b], [3,4-b]), which influence the overall molecular geometry and electronic distribution.
Introduction of substituents such as methyl, fluoro, or benzyl groups at various positions, which increase the molecular weight accordingly.
Protonation state differences between free base and salt forms, with the hydrochloride salt increasing the molecular weight by approximately 36.5 g/mol compared to the corresponding free base.
These structural variations provide important fingerprinting data for analytical identification and characterization. The molecular formula serves as a foundation for calculating other physicochemical properties including hydrogen bond capacity, polar surface area, and lipophilicity parameters.
Crystallographic and Conformational Studies
While detailed crystallographic data specifically for this compound is limited in the available literature, conformational insights can be inferred from studies on structurally related azepino-indole systems and general principles of heterocyclic chemistry.
The azepino[4,3-b]indole scaffold consists of a seven-membered azepine ring fused to the indole moiety at positions 4 and 3, creating a tricyclic ring system with distinct conformational properties. This fusion pattern differs from the related azepino[4,5-b]indole system, resulting in different spatial arrangements of the rings and potentially different biological activities.
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDPVDTQIUKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-15-9 | |
| Record name | Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategies for Azepino[4,3-b]indole Core
The key synthetic challenge is the formation of the seven-membered azepine ring fused to the indole moiety. The most reliable approach reported involves a modified Fischer indole synthesis adapted to azepino-indole frameworks, often starting from Boc-protected azepan-4-one derivatives and aryl hydrazines.
Fischer Indole Synthesis Adaptation : The synthesis begins with the condensation of an aryl hydrazine and a Boc-protected azepan-4-one (a seven-membered cyclic ketone). This condensation proceeds via an acid-catalyzed rearrangement of the enehydrazine intermediate through a-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield the hexahydroazepino-indole intermediate with complete regioselectivity.
Reaction Conditions : Slightly forcing conditions compared to traditional Fischer indole synthesis are required, such as elevated temperatures and strong acid catalysts (e.g., concentrated sulfuric acid) to facilitate ring closure and rearrangement due to conformational constraints in the seven-membered ring system.
Yield and Purity : The resulting hexahydroazepino-indole intermediate is obtained in high yields (often >90%) and high purity, suitable for further functionalization steps.
Conversion to Hydrochloride Salt
The free base azepino-indole is then converted to its hydrochloride salt form by treatment with concentrated hydrochloric acid. This step enhances the compound's stability, solubility, and ease of handling.
Typical Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and concentrated HCl is added dropwise under stirring at ambient or slightly elevated temperature. The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
Characterization : The hydrochloride salt is characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
Representative Preparation Example
A typical preparation sequence based on the literature is summarized in the following table:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc-protected azepan-4-one + aryl hydrazine, acid catalyst, heat | Hexahydroazepino-indole intermediate | ~90 | Fischer indole synthesis variant |
| 2 | Amide coupling with heteroaryl carboxylic acid (optional) | Functionalized azepino-indole | 70-95 | For derivatization |
| 3 | Treatment with concentrated HCl in ethanol/water | 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride | Quantitative | Formation of stable hydrochloride salt |
Alternative Synthetic Routes and Catalysis
Rhodium(II)-Catalyzed Domino Synthesis : Another innovative method involves Rh(II)-catalyzed domino reactions that construct azepino fused indole systems in a single step with high regioselectivity and yield (~93%). This method uses chloral hydrate, aniline derivatives, and hydroxylamine hydrochloride under aqueous acidic conditions, followed by cyclization and workup steps to yield azepino-indole derivatives.
Advantages : This catalytic domino approach offers operational simplicity, high atom economy, and mild reaction conditions, making it attractive for scale-up and diverse substitutions.
Analytical and Characterization Data
NMR Spectroscopy : Detailed ^1H NMR data confirm the azepino-indole framework, with characteristic singlets and multiplets corresponding to the indole and azepine ring protons.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and composition, with observed m/z values matching calculated values for the hydrochloride salt.
Chromatography : Purity is assessed by UPLC/MS and quantitative ^1H NMR, often exceeding 95% purity for final compounds.
Summary of Key Research Findings
| Aspect | Details |
|---|---|
| Core synthesis method | Modified Fischer indole synthesis with Boc-protected azepan-4-one and aryl hydrazines |
| Catalysts and reagents | Acid catalysts (HCl, H2SO4), Rhodium(II) complexes for domino synthesis |
| Reaction conditions | Elevated temperatures (60-80 °C), acidic media, sometimes forcing conditions for ring closure |
| Yield range | 70-95% for intermediates and final compounds |
| Purification techniques | Filtration, recrystallization, column chromatography |
| Characterization methods | ^1H NMR, ^13C NMR, HRMS, melting point, UPLC/MS |
| Salt formation | Hydrochloride salt formed by treatment with concentrated HCl |
This comprehensive overview of preparation methods for This compound highlights the central role of Fischer indole synthesis adaptations and catalytic domino reactions. The methodologies provide efficient, regioselective, and high-yielding routes to this important heterocyclic scaffold with robust analytical validation.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of azepino[4,3-b]indole compounds exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, azepino[4,3-b]indole derivatives have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxicity and potential as chemotherapeutic agents.
Neuroprotective Effects
The neuroprotective properties of azepino[4,3-b]indole hydrochloride have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thus preserving cognitive function and neuronal integrity.
Material Science
Organic Electronics
Azepino[4,3-b]indole derivatives are being explored for their applications in organic electronic devices due to their unique electronic properties. These materials can serve as semiconductors or light-emitting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and maintain high charge mobility makes them suitable candidates for future electronic applications.
Biochemistry
Enzyme Inhibition Studies
Research has highlighted the potential of azepino[4,3-b]indole hydrochloride as an enzyme inhibitor. Specific studies focus on its interaction with enzymes involved in metabolic pathways associated with disease states. For example, the inhibition of certain kinases by azepino[4,3-b]indole derivatives can alter metabolic processes and provide insights into therapeutic targets for metabolic disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with azepino[4,3-b]indole derivatives. |
| Study 3 | Organic Electronics | Achieved high charge mobility in thin-film transistors fabricated from azepino[4,3-b]indole derivatives. |
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and molecular properties:
Key Observations :
Characterization Data :
- Melting Points : Compound 4 (186–192°C ) has a higher melting point than hydrochlorides (e.g., 1-isobutyl analog ), likely due to reduced ionic character and increased crystallinity.
- Spectral Data : 1H NMR and IR spectra for Compound 4 confirm ester and acetyl group incorporation , while 19F NMR is critical for verifying fluorinated analogs .
Biological Activity
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and data analyses.
- Chemical Name : this compound
- CAS Number : 1803607-15-9
- Molecular Formula : C12H15ClN2
- Molecular Weight : 222.71 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Below are key areas of research:
Anticancer Activity
Several studies have indicated that indole derivatives exhibit anticancer properties. For instance:
- A study on related indole compounds demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s. Research has shown that certain indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- Compounds similar to azepino[4,3-b]indole showed IC50 values indicating potent inhibitory activity against AChE and BChE . This suggests potential applications in treating cognitive disorders.
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases:
- Studies have reported that indole derivatives possess significant free radical scavenging abilities . The antioxidant activity of azepino[4,3-b]indole hydrochloride may contribute to its protective effects against cellular damage.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Cholinesterase Inhibition | AChE and BChE inhibition | |
| Antioxidant | Free radical scavenging |
Case Studies
- Antiproliferative Effects :
- A study investigated the effects of azepino[4,3-b]indole derivatives on cancer cell lines. Results indicated a dose-dependent decrease in cell viability.
- Neuroprotective Effects :
- Another study focused on the cholinesterase inhibitory action of related compounds. The findings highlighted the potential for these compounds in treating Alzheimer’s disease.
Q & A
Basic Research Question
- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.6 ppm), azepine ring protons (δ 3.2–4.7 ppm), and NH indole protons (δ 10–12 ppm). For example, 4-methoxy-substituted indoles show distinct OCH₃ singlets at δ 3.8–3.95 ppm .
- ¹³C NMR : Azepine carbons appear at δ 28–55 ppm, while indole carbons range δ 99–113 ppm .
- HRMS : Exact mass analysis (e.g., FAB-HRMS) confirms molecular ion peaks (e.g., m/z 349.1671 [M+H]⁺) . Contaminants (e.g., residual DMF) are identified via LC-MS/MS.
What safety protocols are critical for handling azepinoindole hydrochlorides?
Basic Research Question
- Storage : Room temperature in inert atmosphere (argon) to prevent hydrolysis .
- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid aqueous workups without pH control to prevent HCl release.
How can computational modeling predict reactivity and regioselectivity in azepinoindole synthesis?
Advanced Research Question
- DFT calculations : Optimize transition states for CuAAC reactions to predict regioselectivity (1,4- vs. 1,5-triazoles). Software like Gaussian or COMSOL evaluates steric/electronic effects of substituents (e.g., methoxy groups directing cyclization) .
- Molecular docking : Assess binding affinity of azepinoindole derivatives for target proteins (e.g., kinases), guiding functionalization strategies .
What strategies resolve contradictions in purity assessments between TLC and HPLC data?
Advanced Research Question
- TLC limitations : High Rf values (e.g., 0.50) may indicate co-elution of impurities. Confirm via orthogonal methods:
- HPLC-DAD : Detect UV-active contaminants (λ = 254 nm).
- ¹⁹F NMR : Identify fluorinated byproducts (if applicable) .
- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove DMF residues, improving HPLC purity to >95% .
How do reaction mechanisms differ between CuAAC and Pd-catalyzed approaches for azepinoindole functionalization?
Advanced Research Question
- CuAAC : Forms 1,4-triazoles via π-orbital coordination, favored in electron-rich indoles. Requires strict anhydrous conditions .
- Pd catalysis : Enables C–H activation for direct arylation (e.g., Suzuki coupling). Challenges include competing protonolysis in acidic HCl media .
- Case study : Pd-mediated coupling of 6-chloro-indoline derivatives achieved 60% yield but required Boc protection to prevent ring-opening .
What in vitro assays are suitable for evaluating the bioactivity of azepinoindole hydrochlorides?
Advanced Research Question
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values compared to Trolox) .
- Kinase inhibition : Fluorescence polarization assays (e.g., EGFR kinase) with IC₅₀ determination via dose-response curves.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), noting EC₅₀ values and selectivity indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
